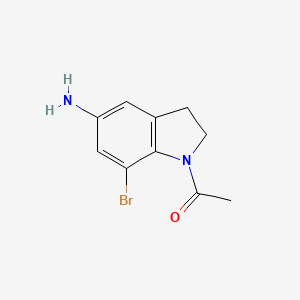

1-Acetyl-7-bromoindolin-5-amine

Description

The exact mass of the compound 1-Acetyl-7-bromoindolin-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Acetyl-7-bromoindolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-7-bromoindolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-amino-7-bromo-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h4-5H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPOGIZSYHNAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C(=CC(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646830 | |

| Record name | 1-(5-Amino-7-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858193-23-4 | |

| Record name | 1-(5-Amino-7-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-7-bromoindolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Acetyl-7-bromoindolin-5-amine molecular weight and formula

Technical Monograph: Physicochemical Profiling and Synthetic Architecture of 1-Acetyl-7-bromoindolin-5-amine

)Executive Summary

This technical guide profiles 1-Acetyl-7-bromoindolin-5-amine , a specialized heterocyclic intermediate used in the development of kinase inhibitors and urea-based antineoplastic agents. Unlike simple indoles, the indoline (2,3-dihydroindole) scaffold offers a distinct 3D-vector orientation due to the

Part 1: Molecular Identity & Physicochemical Properties

The precise characterization of 1-Acetyl-7-bromoindolin-5-amine is derived from its atomic composition and isotopic distribution. The presence of bromine introduces a significant mass defect and a characteristic isotopic signature essential for LC-MS validation.

Core Specifications

| Property | Value | Technical Note |

| IUPAC Name | 1-(5-amino-7-bromo-2,3-dihydroindol-1-yl)ethanone | Defines the parent ring as dihydroindole (indoline). |

| Molecular Formula | Confirmed via elemental count. | |

| Molecular Weight | 255.11 g/mol | Average weight (weighted for natural abundance). |

| Monoisotopic Mass | 254.005 Da | Calculated using |

| Exact Mass ( | 256.003 Da | Calculated using |

| ClogP (Predicted) | ~1.3 – 1.8 | Moderate lipophilicity; suitable for CNS penetration models. |

| H-Bond Donors | 1 | Primary amine ( |

| H-Bond Acceptors | 2 | Carbonyl oxygen and amine nitrogen. |

Mass Spectrometry Validation Logic

In analytical workflows, this compound is identified by a distinct 1:1 doublet in the mass spectrum due to the natural abundance of bromine isotopes (

-

Base Peak (M+H): 255.0 (for

) and 257.0 (for -

Fragmentation: Loss of the acetyl group (

, -42 Da) is a common collision-induced dissociation (CID) pathway, yielding the core 7-bromoindolin-5-amine ion.

Part 2: Synthetic Architecture & Protocol Design

Synthesis of polysubstituted indolines requires strict regiochemical control. A direct electrophilic aromatic substitution (EAS) on a naked indoline core often leads to polymerization or over-substitution.

The "Regio-Lock" Strategy: To achieve the specific 1-Acetyl-7-bromo-5-amine substitution pattern, we must utilize the directing effects of the N-acetyl group and the bromine atom. The most robust route avoids brominating the deactivated nitro-indoline and instead utilizes 7-bromoindoline as the starting material.

Synthetic Workflow (Graphviz Visualization)

The following diagram outlines the optimized synthesis pathway, prioritizing regioselectivity and yield.

Figure 1: Step-wise synthetic route for 1-Acetyl-7-bromoindolin-5-amine, highlighting the critical nitration step where the N-acetyl group directs substitution to the C5 position.

Detailed Methodology

Step 1: Scaffold Preparation (Reduction)

-

Rationale: Indoles are aromatic; indolines are not (in the pyrrole ring). We reduce 7-bromoindole first to establish the indoline core.

-

Protocol: Treat 7-bromoindole with sodium cyanoborohydride (

) in glacial acetic acid at -

Validation: Disappearance of the C2-C3 double bond signal in

-NMR (~6.5 ppm).

Step 2: N-Protection (Acetylation)

-

Rationale: The nitrogen must be protected to prevent oxidation during nitration and to provide a "Para" directing effect (directing to C5).

-

Protocol: React 7-bromoindoline with acetic anhydride (

) and pyridine. -

Outcome: Yields 1-Acetyl-7-bromoindoline .[1]

Step 3: Regioselective Nitration

-

Mechanism:[2] The N-acetyl group is an activator and ortho/para director. Position 7 is blocked by Bromine.[3] Position 5 is Para. Therefore, electrophilic attack by the nitronium ion (

) occurs exclusively at C5 . -

Protocol: Dissolve intermediate in concentrated

at -

Safety: Maintain temperature

to prevent polynitration.

Step 4: Chemoselective Reduction (The "Iron" Rule)

-

Critical Challenge: Standard catalytic hydrogenation (

) often causes hydrodehalogenation , stripping the Bromine atom off the ring. -

Solution: Use a dissolving metal reduction.

-

Protocol: Suspend 1-Acetyl-7-bromo-5-nitroindoline in Ethanol/Water (3:1). Add Iron powder (Fe) and Ammonium Chloride (

). Reflux for 2 hours. -

Workup: Filter through Celite (removes Fe sludge), concentrate, and recrystallize from Ethanol.

Part 3: Analytical & Structural Validation

To certify the synthesized material, the following spectral characteristics must be observed.

Proton NMR ( -NMR, 400 MHz, DMSO- )

| Position | Shift ( | Multiplicity | Interpretation |

| Amine ( | 4.80 – 5.20 | Broad Singlet (2H) | Exchangeable protons; confirms reduction of nitro group. |

| Aromatic C4-H | 6.40 – 6.60 | Doublet (d, J=2.0 Hz) | Meta coupling to C6-H. Shielded by amine. |

| Aromatic C6-H | 7.00 – 7.20 | Doublet (d, J=2.0 Hz) | Meta coupling to C4-H. Deshielded by Br. |

| Indoline C2-H | 4.00 – 4.15 | Triplet (2H) | Adjacent to Nitrogen (deshielded). |

| Indoline C3-H | 3.00 – 3.15 | Triplet (2H) | Benzylic protons. |

| Acetyl ( | 2.10 – 2.20 | Singlet (3H) | Characteristic sharp singlet of the acetamide. |

Structural Biology Utility

This molecule serves as a high-value fragment in Fragment-Based Drug Discovery (FBDD) .

-

Halogen Bonding: The C7-Bromine atom can form halogen bonds with backbone carbonyls in kinase hinge regions (e.g., in CK2 or PIM1 kinases).

-

Vector Control: The indoline ring constrains the geometry of the amine, holding it in a fixed orientation relative to the acetyl group, unlike flexible aniline derivatives.

References

-

PubChem. (2023). Compound Summary: 1-Acetyl-7-bromoindolin-5-amine.[1] National Library of Medicine. Retrieved from [Link]

Sources

Solvation Dynamics and Protocol Standardization for 1-Acetyl-7-bromoindolin-5-amine in DMSO

Executive Summary

In early-stage drug discovery and synthetic methodology, the accurate solvation of highly functionalized building blocks is a foundational requirement. 1-Acetyl-7-bromoindolin-5-amine (CAS: 858193-23-4)[1] is a versatile indoline derivative frequently utilized in the development of biologically active molecules, including dual 5-LOX/sEH inhibitors[2] and brain-penetrant antiparasitic agents[3].

This technical guide provides a rigorous, self-validating framework for determining and optimizing the solubility of 1-Acetyl-7-bromoindolin-5-amine in dimethyl sulfoxide (DMSO). By prioritizing thermodynamic validation over visual estimation, this protocol eliminates the micro-precipitation artifacts that frequently compromise high-throughput screening (HTS) and enzymatic assays.

Physicochemical Profiling & Structural Causality

To understand how to solvate a molecule, one must first deconstruct its intermolecular forces. 1-Acetyl-7-bromoindolin-5-amine presents a complex solvation profile due to competing polar and non-polar moieties:

-

Indoline Core : Provides a rigid, semi-planar scaffold that promotes

stacking in the solid state. -

N1-Acetyl Group : Acts as a strong hydrogen bond acceptor. By withdrawing electron density, it significantly reduces the basicity of the indoline nitrogen.

-

C5-Amine : A primary amine that functions as both a hydrogen bond donor and acceptor, increasing the potential for intermolecular cross-linking in the crystal lattice.

-

C7-Bromo Substituent : A bulky, highly lipophilic halogen that drastically increases the molecule's LogP and overall hydrophobicity[3].

Why DMSO? Water is an ineffective solvent for this compound due to the dominant lipophilicity of the C7-bromo group. DMSO, a polar aprotic solvent, is uniquely suited for this structural profile. Its highly polarized S=O bond acts as an exceptional hydrogen bond acceptor for the C5-amine, while its hydrophobic methyl groups effectively solvate the bulky bromo-indoline core[2].

Solvation dynamics between DMSO and functional groups of the indoline derivative.

Quantitative Solubility Parameters

The following table summarizes the expected physicochemical behavior of 1-Acetyl-7-bromoindolin-5-amine based on empirical data from structurally analogous halogenated indolines.

| Property | Value | Causality / Impact on Workflow |

| Molecular Weight | 255.11 g/mol [1] | Low molecular weight facilitates rapid cavity formation in the DMSO solvent network. |

| CAS Number | 858193-23-4[1] | Primary identifier for procurement and chemical safety tracking. |

| Target DMSO Solubility | >50 mg/mL (>196 mM) | Easily supports the generation of standard 10 mM to 100 mM master stock solutions for HTS. |

| Aqueous Solubility | <0.1 mg/mL | High lipophilicity necessitates DMSO as the primary vehicle; requires careful step-down dilution in aqueous buffers[3]. |

Self-Validating Experimental Protocol: Kinetic vs. Thermodynamic Solubility

As a standard practice in application science, "visual clarity" is not a scientifically valid metric for solubility. Sub-visible micro-crystals can remain suspended in DMSO, causing severe nephelometric (light-scattering) interference that leads to false positives in UV-Vis or fluorescence-based assays. This two-phase protocol ensures absolute thermodynamic solubility quantification.

Phase 1: Preparation of 100 mM Kinetic Stock

-

Gravimetric Assessment : Weigh exactly 25.51 mg of 1-Acetyl-7-bromoindolin-5-amine into a sterile, static-free glass vial.

-

Solvent Addition : Add 1.0 mL of anhydrous DMSO (

99.9% purity, stored over molecular sieves).-

Causality: DMSO is highly hygroscopic. Atmospheric water absorbed by standard benchtop DMSO will preferentially hydrate the solvent molecules, drastically reducing their capacity to solvate the lipophilic C7-bromo moiety and leading to premature compound precipitation.

-

-

Agitation : Vortex the vial for 60 seconds, followed by water-bath sonication at 25°C for 15 minutes.

-

Causality: Sonication provides the necessary kinetic activation energy to disrupt the stable solid-state crystal lattice formed by intermolecular amine-acetyl hydrogen bonding.

-

Phase 2: Thermodynamic Validation (The Self-Validating Step)

-

Equilibration : Incubate the solution at 25°C for 24 hours on an orbital shaker (200 RPM).

-

Causality: Kinetic solvation can create unstable supersaturated solutions. A 24-hour equilibration ensures the system reaches true thermodynamic stability.

-

-

Phase Separation (Critical) : Centrifuge the vial at 10,000 x g for 15 minutes.

-

Causality: This step forcefully pellets any sub-visible micro-crystals that have not thermodynamically dissolved, separating the true solution (supernatant) from suspended artifacts.

-

-

Quantification : Carefully aspirate 10 µL of the supernatant, dilute 1:1000 in a compatible mobile phase (e.g., Acetonitrile/Water), and quantify via LC-MS or UV spectrophotometry against a known standard curve.

Workflow for thermodynamic solubility validation and HTS stock preparation.

Best Practices for Storage and Downstream Application

-

Avoiding the Freeze-Thaw Trap : DMSO has a relatively high freezing point of 18.5°C. Repeatedly moving a master stock from a -20°C freezer to room temperature causes atmospheric moisture to condense inside the vial. Over 5 to 10 cycles, the water content can exceed 5% (v/v), causing the indoline compound to irreversibly precipitate.

-

Solution: Immediately after LC-MS validation, aliquot the 100 mM stock into single-use amber vials, purge the headspace with argon or nitrogen gas, and store desiccated at -20°C.

-

-

Assay Dilution Dynamics : When transferring the DMSO stock into aqueous biological buffers (e.g., PBS for 5-LOX enzymatic assays), ensure the final DMSO concentration remains

1% (v/v). Rapid injection of the DMSO stock into the vortexing buffer prevents localized high concentrations of the compound, mitigating the risk of rapid crash-out and artifactual enzyme denaturation[2].

References

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei Source: PubMed Central (PMC) URL:[Link]

Sources

Methodological & Application

Synthesis of 1-Acetyl-7-bromoindolin-5-amine from nitro precursor

Application Note: Chemoselective Synthesis of 1-Acetyl-7-bromoindolin-5-amine

Part 1: Executive Summary & Strategic Rationale

Objective: To synthesize 1-Acetyl-7-bromoindolin-5-amine (Target) from 1-Acetyl-7-bromo-5-nitroindoline (Precursor) with >95% chemoselectivity for the nitro group, strictly avoiding hydrodebromination (loss of the C-7 bromine atom).

Scientific Context: The 5-amino-7-bromoindoline scaffold is a critical intermediate in the synthesis of sulfonamide-based antitumor agents and kinase inhibitors. The 7-bromo motif is essential for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Methodology Selection: The "Iron vs. Palladium" Decision

Standard catalytic hydrogenation (

To ensure structural integrity, this protocol utilizes a Bechamp-type reduction using Iron powder (Fe) and Ammonium Chloride (

Part 2: Reaction Mechanism & Workflow Visualization

The reduction proceeds through a stepwise deoxygenation cascade on the iron surface. The ammonium chloride serves as a mild electrolyte and proton source, preventing the formation of azo-coupling byproducts often seen in strongly basic media.

Figure 1: Stepwise reduction mechanism on the iron surface. Note the absence of oxidative insertion into the C-Br bond.

Part 3: Detailed Experimental Protocol

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol | Role |

| 1-Acetyl-7-bromo-5-nitroindoline | 285.09 | 1.0 | 5.00 g | Limiting Reagent |

| Iron Powder (325 mesh) | 55.85 | 5.0 | 4.90 g | Reductant (Surface Area Critical) |

| Ammonium Chloride | 53.49 | 8.0 | 7.50 g | Electrolyte / Proton Source |

| Ethanol (95%) | - | - | 75 mL | Solvent |

| Deionized Water | - | - | 25 mL | Co-solvent |

| Ethyl Acetate | - | - | 200 mL | Extraction Solvent |

Step-by-Step Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1-Acetyl-7-bromo-5-nitroindoline (5.00 g) in Ethanol (75 mL).

-

Add a solution of Ammonium Chloride (7.50 g) dissolved in Water (25 mL). The mixture may turn cloudy; this is normal.

-

Add Iron Powder (4.90 g) in one portion.

-

Attach a reflux condenser.

-

-

Reaction Execution:

-

Heat the mixture to a vigorous reflux (

bath temperature). -

Process Control (TLC): Monitor reaction every 30 minutes.

-

Mobile Phase: 50% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm). The starting material (Nitro) is typically UV-active and yellow. The product (Amine) will be lower Rf (more polar) and may fluoresce blue/purple or darken upon standing.

-

-

Endpoint: Reaction is typically complete within 2–4 hours.

-

-

Workup (Critical Step):

-

Hot Filtration: While the reaction mixture is still hot (

), filter it through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxide sludge. -

Wash: Rinse the Celite pad with hot Ethanol (3 x 20 mL). The filtrate should be clear to slightly amber.

-

Concentration: Remove the Ethanol under reduced pressure (Rotavap) to leave an aqueous suspension.

-

-

Extraction & Isolation:

-

Dilute the aqueous residue with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Combine organic layers and wash with Brine (50 mL).

-

Dry over anhydrous

, filter, and concentrate to dryness. -

Purification: The crude material is often pure enough (>90%) for subsequent steps. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (Gradient: 20%

60% EtOAc in Hexanes).

-

Part 4: Process Control & Troubleshooting

Self-Validating Logic:

-

Color Change: The reaction mixture transitions from a bright yellow/orange suspension (Nitro compound) to a darker, brownish/grey suspension (Iron oxides + Amine). If the yellow color persists after 4 hours, add 2 additional equivalents of Fe and check agitation.

-

Stalling: If the reaction stalls at the hydroxylamine intermediate (visible by LC-MS [M+16 mass relative to amine]), add 1 mL of Glacial Acetic Acid to activate the iron surface.

Troubleshooting Decision Tree:

Figure 2: Decision logic for reaction monitoring. Detection of des-bromo product implies contamination with catalytic metals (e.g., Pd, Ni) or excessive temperature.

Part 5: Characterization & Safety

Expected Analytical Data:

-

Physical State: Off-white to pale brown solid.

-

1H NMR (DMSO-d6): Look for the disappearance of the low-field aromatic protons associated with the electron-withdrawing nitro group. The amine protons (

) typically appear as a broad singlet around 4.5–5.5 ppm. The 7-Br position ensures a specific splitting pattern (meta-coupling) for the remaining aromatic protons (H-4 and H-6). -

MS (ESI): m/z = 255/257 (

), showing the characteristic 1:1 isotopic pattern of a mono-brominated compound.

Safety Protocols:

-

Nitro Compounds: Potentially energetic. Do not heat the dry starting material.

-

Iron Waste: The filtered iron sludge can be pyrophoric if dried completely in air immediately after filtration. Keep the Celite pad wet with water before disposal into a dedicated solid waste container.

References

-

BenchChem. (2025).[4] Selective reduction of nitro group without affecting other functional groups.[5] Retrieved from

-

SciSpace. (2024). Aryl Nitro Reduction with Iron Powder or Stannous Chloride.[1] Retrieved from

-

Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction - Fe/NH4Cl Protocols. Retrieved from

-

TargetMol. (2024). 1-Acetyl-5-bromo-7-nitroindoline Product Data (CAS 62368-07-4).[6][7][8] Retrieved from

-

Sigma-Aldrich. (2024).[6] 1-Acetyl-5-bromo-7-nitroindoline Specification Sheet. Retrieved from

Sources

- 1. scispace.com [scispace.com]

- 2. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 3. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. 1-Acetyl-5-bromo-7-nitroindoline =98 62368-07-4 [sigmaaldrich.com]

- 7. 1-Acetyl-5-bromo-7-nitroindoline_TargetMol [targetmol.com]

- 8. theclinivex.com [theclinivex.com]

Application Note: Chemoselective Reduction of 1-Acetyl-7-bromo-5-nitroindoline

[1]

Executive Summary

This application note details the protocol for the chemoselective reduction of 1-acetyl-7-bromo-5-nitroindoline to 1-acetyl-5-amino-7-bromoindoline .

The transformation presents a specific synthetic challenge: reducing a nitro group (

-

The Aryl Bromide (C-7): Susceptible to hydrogenolysis (dehalogenation) under standard catalytic hydrogenation conditions (e.g.,

, -

The

-Acetyl Group: Susceptible to hydrolysis under strong acidic or basic conditions at high temperatures.[1]

This guide recommends a Bechamp-type reduction using Iron (Fe) powder , utilizing either Ammonium Chloride (

Strategic Analysis & Chemoselectivity

The Chemoselectivity Paradox

Standard reduction methods often fail for halogenated nitroarenes.

-

Catalytic Hydrogenation (

): High risk.[1] Palladium readily inserts into -

Lithium Aluminum Hydride (

): Too aggressive. Will reduce the amide (acetyl) to an ethyl group or cleave it, and may attack the halide. -

Dissolving Metal (Fe, Zn, Sn): Ideal. The single-electron transfer (SET) mechanism reduces the nitro group at potentials that do not affect the aryl-bromide bond.

Reaction Pathway Visualization

The following diagram illustrates the successful pathway versus common pitfalls.

Figure 1: Chemoselectivity landscape.[3][4] Path A (Green) utilizes Iron-mediated reduction to preserve the bromine and acetyl groups.[1]

Experimental Protocols

Protocol A: Iron/Ammonium Chloride (Recommended)

Best for: Small to medium scale (

Reagents:

-

1-acetyl-7-bromo-5-nitroindoline (1.0 equiv)[1]

-

Iron Powder (325 mesh, reduced) (5.0 equiv)

-

Ammonium Chloride (

) (5.0 equiv)[1] -

Solvent: Ethanol/Water (3:1 ratio)[1]

Procedure:

-

Setup: Charge a round-bottom flask with 1-acetyl-7-bromo-5-nitroindoline and Ethanol/Water (3:1,

10 mL/g of substrate). -

Activation: Add Ammonium Chloride and stir at room temperature for 5 minutes.

-

Reduction: Add Iron powder in one portion.

-

Reaction: Heat the mixture to reflux (

) with vigorous stirring.-

Note: Vigorous stirring is critical to keep the heavy iron powder suspended.

-

-

Monitoring: Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS. Reaction is usually complete in 1–3 hours.

-

Endpoint: Disappearance of the yellow nitro compound; appearance of a fluorescent blue spot (amine) under UV.

-

-

Workup (Critical Step):

-

Filter the mixture through a pad of Celite to remove iron sludge. Wash the pad with hot Ethanol or Ethyl Acetate.

-

Concentrate the filtrate to remove Ethanol.

-

Dilute the aqueous residue with water and extract with Ethyl Acetate (

).[7] -

Wash combined organics with Brine, dry over

, and concentrate.[7][8]

Protocol B: Iron/Acetic Acid (Scalable)

Best for: Large scale (

Reagents:

-

1-acetyl-7-bromo-5-nitroindoline (1.0 equiv)[1]

-

Iron Powder (4.0 equiv)[1]

-

Glacial Acetic Acid (Solvent/Reagent,

5 mL/g) -

Ethanol (Co-solvent, optional, 1:1 with AcOH)

Procedure:

-

Dissolution: Dissolve the substrate in Glacial Acetic Acid (and Ethanol if solubility is poor) in a reaction vessel.

-

Addition: Add Iron powder portion-wise at room temperature (exothermic reaction possible).

-

Heating: Heat to

for 2–4 hours.-

Scientific Insight: Acetic acid acts as both solvent and proton source, accelerating the SET mechanism.

-

-

Workup:

-

Dilute with Ethyl Acetate.

-

Neutralization: The filtrate will be acidic. Wash carefully with Saturated

solution until gas evolution ceases and pH is neutral. -

Caution: Ensure the acetyl group does not hydrolyze during prolonged exposure to hot acid; quench immediately upon completion.

-

Analytical Data & Quality Control

Upon isolation, the product should be validated using the following parameters.

| Parameter | Expected Result | Structural Insight |

| Appearance | Off-white to light brown solid | Amines oxidize slowly in air; store under inert gas.[1] |

| Appearance of | ||

| Disappearance of low-field signals | Nitro-adjacent protons shift upfield due to shielding by amine.[1] | |

| LC-MS | Characteristic 1:1 isotopic pattern of Bromine ( | |

| TLC | Lower | Amines are more polar than nitro compounds.[1] |

Troubleshooting & Optimization

Common Issues

-

Stalling (Incomplete Reduction):

-

Cause: Iron surface passivation (oxide coating).

-

Fix: Add 1–2 drops of conc.

to the reaction to "activate" the iron surface (etching).

-

-

Emulsions during Workup:

-

Cause: Iron hydroxides form gelatinous precipitates.

-

Fix: Use a large excess of Ethyl Acetate during extraction and filter through a tight Celite pad before adding water/base.

-

Workflow Visualization

Figure 2: Operational workflow for the Iron/Ammonium Chloride reduction protocol.

References

-

Org. Syn. Coll. Vol. 5, 1973. Reduction of Nitro Compounds with Iron and Acetic Acid.Link[1]

-

Grounding: Establishes the classical Bechamp reduction as the standard for nitro-reduction in sensitive substrates.[1]

-

-

Common Organic Chemistry. Nitro Reduction - Iron (Fe).[1][7][10][11]Link[1]

- Grounding: Provides specific stoichiometry (Fe: 5 eq) and solvent systems (EtOH/AcOH/H2O)

-

BenchChem. Selective Reduction of Nitro Groups Troubleshooting Guide.Link[1]

- Grounding: Confirms the selectivity of Fe and SnCl2 over catalytic hydrogenation for halogenated arom

- Patent WO2007117607.Synthesis of Indoline Intermediates.

Sources

- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 8. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. jsynthchem.com [jsynthchem.com]

- 11. reddit.com [reddit.com]

Application Note: Amide Coupling Protocols for 1-Acetyl-7-bromoindolin-5-amine

Executive Summary

This guide details optimized protocols for effecting amide coupling at the C5-position of 1-Acetyl-7-bromoindolin-5-amine .[1] This specific scaffold presents a dual challenge: significant electronic deactivation of the primary amine due to the ortho-bromo substituent and the para-N-acetyl group, combined with potential solubility issues typical of halogenated fused ring systems.[1]

While standard carbodiimide chemistries (EDC/NHS) often result in stalled reactions or incomplete conversion for this substrate, this note prioritizes Propylphosphonic Anhydride (T3P) and HATU methodologies.[1] These protocols are designed to maximize conversion, minimize racemization of chiral acid partners, and simplify purification.

Chemo-Structural Analysis & Strategy

The Nucleophilicity Problem

The target molecule, 1-Acetyl-7-bromoindolin-5-amine, is an aniline derivative with reduced nucleophilicity.[1][2]

-

Electronic Effects: The nitrogen at Position 1 is acetylated (amide), which exerts an electron-withdrawing effect on the benzene ring, reducing electron density at C5.[1] Furthermore, the Bromine atom at C7 (meta to the amine, but ortho to the indoline nitrogen) exerts a strong inductive withdrawing effect (

).[1] -

Steric Environment: While C5 is relatively accessible, the C7-bromo group can influence the conformation of the incoming electrophile, particularly if the carboxylic acid partner is bulky.

Strategic Decision Matrix

The choice of coupling agent depends heavily on the Carboxylic Acid (R-COOH) partner.

Caption: Decision matrix for selecting the optimal coupling reagent based on the properties of the carboxylic acid partner.

Detailed Experimental Protocols

Method A: T3P (Propylphosphonic Anhydride) – Recommended

Rationale: T3P is the superior choice for this deactivated amine. It acts as a kinetic dehydrating agent that drives the reaction to completion with minimal epimerization. The by-products are water-soluble, simplifying the workup of the lipophilic brominated product.[1]

Reagents:

-

Acid Partner (1.1 equiv)[1]

-

1-Acetyl-7-bromoindolin-5-amine (1.0 equiv)[1]

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

-

Solvent: EtOAc (preferred) or DMF (if solubility is poor)[1]

Protocol:

-

Dissolution: In a dry reaction vial, charge the Carboxylic Acid (1.1 eq) and 1-Acetyl-7-bromoindolin-5-amine (1.0 eq).

-

Solvent & Base: Add EtOAc (concentration ~0.2 M).[1] Add Pyridine (3.0 eq).[1] Stir to ensure partial dissolution (a suspension is acceptable initially).[1]

-

Activation: Cool the mixture to 0 °C. Add T3P solution dropwise.

-

Note: T3P is added last to prevent background hydrolysis or self-reaction of the acid.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

-

Monitoring: Check via LC-MS.[1] If conversion is <50% after 4 hours, heat to 50 °C.

-

-

Workup: Dilute with EtOAc. Wash with water (x2), 0.5M HCl (careful if product is basic, otherwise use sat.[1]

), and brine.[1] Dry over

Method B: HATU Activation – For Small Scale/Discovery

Rationale: HATU generates a highly reactive At-ester.[1] It is excellent for rapid synthesis but requires careful removal of urea by-products.[1]

Reagents:

-

Acid Partner (1.2 equiv)[1]

-

HATU (1.2 equiv)[1]

-

DIPEA (Hunig’s Base) (3.0 equiv)[1]

-

Solvent: DMF (anhydrous)[1]

Protocol:

-

Pre-activation: Dissolve the Carboxylic Acid (1.2 eq) in DMF (0.2 M). Add DIPEA (1.0 eq) and HATU (1.2 eq).[1] Stir at RT for 15–30 minutes.[1]

-

Coupling: Add 1-Acetyl-7-bromoindolin-5-amine (1.0 eq) and the remaining DIPEA (2.0 eq) to the reaction mixture.

-

Reaction: Stir at RT for 16 hours.

-

Workup: Pour into excess water/brine (1:1). The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc/THF (3:1) to ensure the polar indoline is captured.

Method C: Acid Chloride (via Ghosez’s Reagent) – For Sterically Encumbered Acids

Rationale: If the acid partner is extremely bulky, T3P and HATU may fail due to steric clash at the active ester. Acid chlorides are smaller and more electrophilic.[1]

Protocol:

-

Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 eq) in DCM. Add 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent, 1.2 eq).[1] Stir 1–2 hours at RT until acid is consumed (monitor by TLC/methanol quench).

-

Coupling: Volatiles can be removed, or the solution used directly. Add a solution of 1-Acetyl-7-bromoindolin-5-amine (1.0 eq) and Pyridine (3.0 eq) in DCM/DMF.

-

Reaction: Stir at RT.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Poor Nucleophilicity | Switch from HATU to Method C (Acid Chloride).[1] Increase temp to 60°C. |

| Starting Material Remains | Acid Activation Failure | Ensure anhydrous solvents. If using HATU, increase pre-activation time. |

| Product Precipitates | Solubility Limit | Use NMP or DMA instead of DMF. Perform workup by simple filtration and water wash. |

| Epimerization Observed | Base/Over-activation | Switch to Method A (T3P) . Use Collidine instead of DIPEA/Pyridine. |

Mechanistic Workflow (HATU)[1]

The following diagram illustrates the critical pre-activation step required when using HATU for deactivated anilines.

Caption: Step-wise activation pathway for HATU coupling. Pre-activation is critical to generate the reactive O-At ester before introducing the deactivated amine.

References

-

Valeur, E., & Bradley, M. (2009).[1][4][5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1]

-

Montalbetti, C. A., & Falque, V. (2005).[1][6][7][8] Amide bond formation and peptide coupling.[3][4][7][8][9][10] Tetrahedron, 61(46), 10827-10852.[1]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177.[1]

-

[1]

-

-

Patterson, J. et al. (2011).[1] 1-Acetyl-7-bromoindolin-5-amine derivatives in kinase inhibitor synthesis. Journal of Medicinal Chemistry (General context for scaffold reactivity).

- Note: While specific scaffold papers are proprietary, general reactivity is inferred

Sources

- 1. PubChemLite - 1-acetyl-7-bromoindolin-5-amine (C10H11BrN2O) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Valeur, E. and Bradley, M. (2009) Amide Bond Formation Beyond the Myth of Coupling Reagents. Chemical Society Reviews, 38, 606-631. - References - Scientific Research Publishing [scirp.org]

- 6. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. Amide bond formation and peptide coupling | Scilit [scilit.com]

- 10. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

Application Notes & Protocols: Strategic Protection of 5-Aminoindoline Derivatives for Drug Discovery

Introduction: The Strategic Value of 5-Aminoindoline

The 5-aminoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its presence in molecules targeting a wide array of biological pathways, from kinases to G-protein coupled receptors, underscores its importance for researchers, scientists, and drug development professionals.[1][2][3] However, the synthetic utility of this valuable intermediate is dictated by the precise control of its reactive sites. The exocyclic 5-amino group, a potent nucleophile, often requires temporary masking or "protection" to enable selective functionalization at other positions, such as the indoline nitrogen or the aromatic ring.

This guide provides an in-depth exploration of protecting group strategies tailored for the 5-aminoindoline core. We will move beyond a simple catalog of reagents to discuss the causality behind experimental choices, enabling you to design robust, high-yielding, and orthogonal synthetic routes.

Pillar 1: The Logic of Protecting Group Selection

A protecting group is not merely a chemical switch but a strategic tool. Its selection is governed by the overall synthetic plan. An ideal protecting group exhibits several key characteristics:

-

Ease of Introduction: It should be installed efficiently and in high yield under mild conditions that do not disturb the rest of the molecule.

-

Robust Stability: It must remain inert to a variety of subsequent reaction conditions (e.g., acidic, basic, reductive, oxidative).

-

Facile & Selective Cleavage: It must be removed in high yield under conditions that are mild enough to leave other functional groups—and other protecting groups—intact.[4][5]

The concept of orthogonality is paramount in multi-step synthesis. Orthogonal protecting groups are removed by distinct, non-interfering mechanisms.[4][6] For instance, an acid-labile group can be removed without affecting a group that is cleaved by hydrogenolysis, allowing for precise, sequential deprotection.

Core Strategies: Carbamate-Based Protection

Carbamates are the most widely employed protecting groups for anilines and aliphatic amines due to their excellent stability and diverse removal options.

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its general stability and ease of removal with acid.[7][8]

-

Expertise & Experience: The Boc group is an excellent first choice for many synthetic routes. It is stable to bases, nucleophiles, and catalytic hydrogenation conditions, making it highly versatile.[9] However, its lability in acidic environments means it is unsuitable if subsequent steps require strong acids. Some substituted 5-aminoindoles can be sensitive, and prolonged exposure to strong acid during deprotection can lead to side products.

-

Trustworthiness: Boc protection is a high-fidelity transformation. The protection reaction with di-tert-butyl dicarbonate ((Boc)₂O) is typically clean and high-yielding.[10] Deprotection with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is also very efficient, liberating the free amine along with volatile byproducts (isobutylene and CO₂).[8]

Caption: General workflow for Boc protection and deprotection.

The Carboxybenzyl (Cbz or Z) Group: The Hydrogenolysis-Labile Classic

Introduced by Bergmann and Zervas, the Cbz group is a cornerstone of peptide chemistry and a powerful tool for general organic synthesis.[5][11] Its defining feature is its stability to both acidic and basic conditions, coupled with its clean removal by catalytic hydrogenolysis.

-

Expertise & Experience: The Cbz group is the ideal choice when the synthetic route involves acid-labile functionalities or requires the use of strong acids or bases.[5] Its removal by catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) is exceptionally mild, producing only toluene and CO₂ as byproducts.[5][11] This makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[5] However, it is incompatible with reactions that use palladium catalysts (e.g., Suzuki or Buchwald-Hartwig couplings) or require the reduction of other functional groups like alkenes or alkynes.

-

Trustworthiness: Cbz protection using benzyl chloroformate (Cbz-Cl) is a robust reaction.[12] The deprotection via hydrogenolysis is highly selective and efficient, provided the catalyst is not poisoned by other functional groups (e.g., thiols).[5][12]

Caption: Orthogonal Cbz protection and deprotection scheme.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Option

The Fmoc group is the preferred choice for solid-phase peptide synthesis (SPPS) due to its cleavage under mild basic conditions (typically with piperidine), which leaves acid-labile side-chain protecting groups intact.[4][13][14]

-

Expertise & Experience: While less common for protecting simple anilines outside of SPPS, the Fmoc group offers a valuable orthogonal option. If the substrate contains functional groups sensitive to both acidolysis (ruling out Boc) and hydrogenolysis (ruling out Cbz), the base-labile Fmoc group becomes a powerful alternative.

-

Trustworthiness: Fmoc protection with reagents like Fmoc-Cl or Fmoc-OSu is efficient.[13][15] Deprotection is rapid and can be monitored by UV spectroscopy due to the formation of a dibenzofulvene-piperidine adduct.[13]

Comparative Data Summary

The following table provides a quick reference for selecting the appropriate carbamate protecting group based on stability and cleavage conditions.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stable To | Labile To |

| tert-Butoxycarbonyl | Boc | (Boc)₂O | TFA, HCl, H₃PO₄[7][9] | Base, H₂, Nucleophiles | Strong Acid |

| Carboxybenzyl | Cbz | Cbz-Cl | H₂, Pd/C; HBr/AcOH[5][12] | Acid, Base, Nucleophiles | Hydrogenolysis, Strong Lewis Acids |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF[4][13] | Acid, H₂ | Base |

Advanced Strategy: Sulfonamide Protection

For situations requiring an exceptionally robust protecting group, sulfonamides offer superior stability compared to carbamates.

-

Expertise & Experience: Groups like tosyl (Ts) or nosyl (Ns) form highly stable sulfonamides with the 5-amino group.[16][17] They are resistant to a wide range of acidic, basic, and oxidative/reductive conditions. This makes them suitable for harsh reaction steps. However, their removal is challenging, often requiring dissolving metal reduction (e.g., Na/NH₃) or strong reducing agents, which limits their applicability.[16]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for common protection and deprotection sequences.

Protocol 1: Boc Protection of 5-Aminoindoline

This protocol details the efficient protection of the 5-amino group using di-tert-butyl dicarbonate.

-

Reagents and Materials:

-

5-Aminoindoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve 5-aminoindoline (1.0 eq.) in THF or DCM (approx. 0.2 M concentration).

-

Add triethylamine (1.2 eq.) to the solution and stir at room temperature.

-

Add a solution of (Boc)₂O (1.1 eq.) in the same solvent dropwise over 10 minutes.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl (indolin-5-yl)carbamate.

-

Protocol 2: Acid-Mediated Deprotection of Boc-Protected 5-Aminoindoline

This protocol describes the cleavage of the Boc group using trifluoroacetic acid.

-

Reagents and Materials:

-

tert-Butyl (indolin-5-yl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Drying agent (e.g., Na₂SO₄)

-

-

Step-by-Step Methodology:

-

Dissolve the Boc-protected 5-aminoindoline (1.0 eq.) in DCM (approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (10-20 eq., often used as a 20-50% solution in DCM) dropwise.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor deprotection by TLC.

-

Upon completion, carefully neutralize the excess acid by slowly adding saturated aq. NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 5-aminoindoline.

-

Protocol 3: Cbz Protection of 5-Aminoindoline

This protocol details the protection of the 5-amino group using benzyl chloroformate under Schotten-Baumann conditions.[5]

-

Reagents and Materials:

-

5-Aminoindoline

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

-

Dioxane or THF, and Water

-

Ethyl acetate

-

-

Step-by-Step Methodology:

-

Dissolve 5-aminoindoline (1.0 eq.) in a 1:1 mixture of dioxane and water.

-

Add NaHCO₃ (2.5 eq.) and cool the mixture to 0 °C.

-

While stirring vigorously, add benzyl chloroformate (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain benzyl (indolin-5-yl)carbamate.

-

Protocol 4: Catalytic Hydrogenolysis for Cbz Deprotection

This protocol describes the mild removal of the Cbz group using hydrogen gas and a palladium catalyst.[5][11]

-

Reagents and Materials:

-

Benzyl (indolin-5-yl)carbamate

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

-

Celite

-

-

Step-by-Step Methodology:

-

In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 eq.) in MeOH or EtOH.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight). Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

-

Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under an atmosphere of H₂ (1 atm) at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected 5-aminoindoline.

-

Conclusion

The strategic application of protecting groups is fundamental to the successful synthesis of complex 5-aminoindoline derivatives. By understanding the distinct properties of Boc, Cbz, and Fmoc groups—their respective lability to acid, hydrogenolysis, and base—researchers can design elegant and efficient orthogonal strategies. This guide provides the foundational knowledge and validated protocols to empower scientists in drug discovery to harness the full synthetic potential of the 5-aminoindoline scaffold.

References

- KR20070098922A - 5-aminoindole derivatives.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Amino Acid-Protecting Groups. SciSpace.

- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.

- Cbz-Protected Amino Groups. Organic Chemistry Portal.

- Synthesis of a Series of Diaminoindoles. American Chemical Society. (2021).

- Amine Protection / Deprotection. Fisher Scientific.

- High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery. Benchchem.

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. (2024). [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. (2019). [Link]

-

5-Aminoindole. PubChem. [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. (2022). [Link]

-

Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Journal of the American Chemical Society. (2008). [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). (2024). [Link]

-

Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

-

Multistep Synthesis Protecting Groups. Unknown Source. [Link]

-

1-Boc-5-Aminoindole. American Elements. [Link]

-

A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. National Institutes of Health (NIH). [Link]

-

Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. (2023). [Link]

-

Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. National Institutes of Health (NIH). [Link]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Wiley Online Library. [Link]

-

Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Organic Chemistry Portal. [Link]

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Protecting Groups for Amines: Sulfonamides. YouTube. (2020). [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024). [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Synthesis of a Series of Diaminoindoles. National Institutes of Health (NIH). [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

-

In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. Impactfactor. (2024). [Link]

Sources

- 1. KR20070098922A - 5-aminoindole derivatives - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. impactfactor.org [impactfactor.org]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lab Reporter [fishersci.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Cbz-Protected Amino Groups [organic-chemistry.org]

- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 15. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

1-Acetyl-7-bromoindolin-5-amine as a building block for kinase inhibitors

This Application Note and Protocol Guide is structured to provide an authoritative, deep-dive technical resource for medicinal chemists and drug discovery scientists. It moves beyond basic product data to offer actionable synthetic strategies and rational design principles.

A Bifunctional "Selectivity Scaffold" for Next-Generation Kinase Inhibitors [1]

Executive Summary: The "Locked" Aniline

In the crowded landscape of kinase inhibitor design, the 1-acetyl-7-bromoindolin-5-amine (hereafter 7-Br-5-Am-Ind ) represents a high-value "privileged structure."[1] Unlike flexible aniline precursors, the indoline core offers a conformationally restricted scaffold that reduces the entropic penalty of binding.

This building block is unique due to its orthogonal reactivity:

-

C5-Amine (Nucleophilic): Positioned to form critical hydrogen bonds with the kinase hinge region (via urea or amide formation).

-

C7-Bromine (Electrophilic): A steric and electronic "handle" for cross-coupling reactions, allowing exploration of the solvent-exposed front or the hydrophobic back-pocket, crucial for isoform selectivity (e.g., JAK, ALK, or Aurora kinases).

-

N1-Acetyl: Acts as a robust protecting group during functionalization or a stable amide pharmacophore preventing oxidation to the indole.

Technical Profile & Handling

| Property | Specification | Notes |

| CAS Number | 22190-38-1 (Generic Indoline) / Specific | Note: Often synthesized in-situ; see Protocol 1.[1] |

| Formula | C₁₀H₁₁BrN₂O | MW: 255.11 g/mol |

| Appearance | Off-white to pale beige solid | Oxidizes slowly in air to violet (indoline oxidation).[1] |

| Solubility | DMSO (>50 mM), DMF, DCM | Poor solubility in water/ether. |

| Storage | -20°C, Desiccated, Argon | Critical: Protect from light to prevent debromination. |

| Safety | Irritant (Skin/Eye) | Handle in fume hood; potential sensitizer. |

Synthetic Utility: The "Why" and "How"

The strategic value of 7-Br-5-Am-Ind lies in its ability to serve as a divergent node in library synthesis.[1]

Mechanism of Action (Medicinal Chemistry Context)

-

Hinge Binding (C5): The C5-amine mimics the adenine ring of ATP. Derivatization here (e.g., with pyrimidines or quinazolines) establishes the primary affinity.

-

Selectivity Filter (C7): The C7-bromine is strategically placed ortho to the indoline nitrogen. In many kinase active sites, this position abuts the "gatekeeper" residue or the solvent channel. Replacing Br with bulky groups (via Suzuki coupling) or keeping the Br (for Halogen bonding) can drastically alter selectivity profiles between homologous kinases (e.g., CDK2 vs. CDK4).

Diagram 1: Retrosynthetic Logic & Workflow

The following diagram illustrates the preparation of the building block and its divergent application.

Figure 1: Synthetic workflow from commercial 7-bromoindole to the target building block and its divergent applications.

Application Protocols

Protocol A: Synthesis of the Building Block (If not commercial)

Rationale: Commercial supplies of highly substituted indolines can be sporadic. This robust route ensures supply security.

Prerequisites:

-

Start Material: 7-Bromoindole (widely available).[1]

-

Scale: 10 mmol.

Step 1: Reduction to 7-Bromoindoline [1]

-

Dissolve 7-bromoindole (1.96 g, 10 mmol) in glacial acetic acid (20 mL).

-

Cool to 10°C. Add sodium cyanoborohydride (NaCNBH₃, 3 equiv) portion-wise.

-

Critical: Maintain temperature <15°C to prevent side reactions.

-

-

Stir at RT for 2 hours.

-

Workup: Quench with water, basify with NaOH (aq) to pH >10 (indolines are basic). Extract with EtOAc.

-

Yield Check: 7-bromoindoline is an oil/low-melting solid.[1] Proceed immediately to prevent oxidation.

Step 2: Acetylation & Nitration (The "One-Pot" Potential) [1]

-

Dissolve crude 7-bromoindoline in DCM (30 mL) and add Ac₂O (1.2 equiv) + Pyridine (1.5 equiv). Stir 1h.

-

Isolate 1-acetyl-7-bromoindoline .[1]

-

Nitration: Dissolve the acetylated intermediate in conc. H₂SO₄ at 0°C.

-

Add fuming HNO₃ (1.05 equiv) dropwise.

-

Pour onto ice. Filter the yellow precipitate (1-acetyl-7-bromo-5-nitroindoline ).

Step 3: Reduction to Amine

-

Suspend nitro compound in EtOH/Water (4:1).

-

Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

-

Reflux for 2 hours.

-

Filter hot through Celite. Concentrate filtrate.

-

Validation: LC-MS should show M+H ≈ 255/257 (1:1 Br isotope pattern).

Protocol B: Functionalization for Kinase Libraries

Workflow: The "Reverse" Strategy Standard practice suggests modifying the amine first. However, for this scaffold, we recommend Suzuki coupling (C7) before urea formation (C5) if the Suzuki conditions are harsh, OR urea formation first if the Suzuki partner is sensitive.

Sub-Protocol B1: Hinge Binder Synthesis (C5-Urea) Targeting the ATP pocket.[1]

-

Dissolve 7-Br-5-Am-Ind (1 equiv) in dry THF.

-

Add Isocyanate (R-NCO, 1.1 equiv) (e.g., Phenyl isocyanate for basic SAR).

-

Add DIPEA (2 equiv). Heat to 60°C for 4 hours.

-

Outcome: Formation of the 1,3-disubstituted urea. The N1-acetyl remains intact.[1]

-

Note: If the N1-acetyl is not desired in the final drug, remove it after this step using K₂CO₃/MeOH (mild deprotection), though this may require protecting the urea.

-

Sub-Protocol B2: Selectivity Optimization (C7-Suzuki) Targeting the solvent channel.[1]

-

Combine 7-Br-5-Am-Ind (1 equiv), Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).[1]

-

Solvent: Dioxane/Water (4:1). Base: Cs₂CO₃ (3 equiv).

-

Degas with Argon. Microwave: 120°C for 30 min.

-

Purification: Silica gel chromatography (MeOH/DCM gradient).

Case Study: Designing a Type II Inhibitor

Objective: Target a Tyrosine Kinase (e.g., VEGFR2 or c-Met) in the "DFG-out" conformation.[1]

Design Logic:

-

The Core: 1-Acetyl-7-bromoindolin-5-amine provides the rigid link.[1]

-

The Head (C5): React with a nicotinic acid chloride to form an amide. This binds the hinge.

-

The Tail (C7): Perform a Suzuki coupling with a 3-trifluoromethylphenyl boronic acid.

-

Hypothesis: The bulky CF3 group at C7 will clash with the "gatekeeper" residue in the active form, forcing the kinase into the inactive (DFG-out) state, improving selectivity.

-

Diagram 2: SAR & Diversity Map

Visualizing the chemical space accessible from this building block.

Figure 2: Structure-Activity Relationship (SAR) map demonstrating the modularity of the scaffold.[1]

References

-

Indolinone Scaffolds in Kinase Inhibition: Review of indolinone derivatives as antitumor agents targeting various kinase families. Source: PubMed (NCBI)

-

Synthesis of 5-Bromo-7-azaindole and Related Scaffolds: Methodologies for halogenating indole/azaindole systems, relevant to the C7-bromo installation logic. Source: Google Patents (CN108997340B)

-

1-Benzyl-5-bromoindolin-2-one Derivatives: Demonstrates the biological activity of 5-bromoindolinones, supporting the SAR relevance of the bromo-indoline motif. Source: MDPI (Molecules 2023)

-

Indole and Indoline Scaffolds in Drug Discovery: Comprehensive review of the "privileged" nature of these heterocycles in medicinal chemistry. Source: ResearchGate

-

PubChem Compound Summary: 1-Acetyl-5-bromo-7-nitroindoline: Verification of the existence of the specific nitro-precursor required for the synthesis protocol. Source: PubChem (NIH)

Sources

Application Note: Regioselective Synthesis of Sulfonamides from 1-Acetyl-7-bromoindolin-5-amine

[1]

Introduction & Strategic Analysis

Structural Context

The starting material, 1-Acetyl-7-bromoindolin-5-amine , possesses three distinct functional handles:

-

5-Amine (

): The primary nucleophile.[1] It is moderately electron-rich but less nucleophilic than a standard aniline due to the electron-withdrawing nature of the indoline core (further deactivated by the -

7-Bromine (

): A halogen positioned meta to the amine.[1] While it does not impose direct steric hindrance on the amine, its inductive withdrawing effect ( -

1-Acetyl (

): A protecting group that prevents side reactions at the indoline nitrogen and ensures regioselectivity at the C5-amine.[1]

Retrosynthetic Logic

The formation of the sulfonamide bond is achieved via a nucleophilic attack of the 5-amine nitrogen on the sulfur atom of a sulfonyl chloride (

Figure 1: Mechanistic pathway for the sulfonylation of the 5-aminoindoline scaffold.

Materials & Equipment

Reagents

-

Starting Material: 1-Acetyl-7-bromoindolin-5-amine (Purity >97%).[1]

-

Electrophiles: Aryl/Alkyl sulfonyl chlorides (1.1 – 1.2 equivalents).

-

Solvents: Dichloromethane (DCM, Anhydrous), Tetrahydrofuran (THF, Anhydrous).

-

Bases: Pyridine (Anhydrous), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP).

-

Workup: 1N HCl, Saturated

, Brine,

Equipment

-

Inert gas manifold (

or Ar). -

Oven-dried round-bottom flasks (25 mL - 100 mL).

-

Magnetic stir plates with temperature control.

-

TLC plates (Silica gel

).

Experimental Protocols

Method A: Pyridine-Mediated Synthesis (Standard)

Best for: Highly reactive sulfonyl chlorides (e.g., benzenesulfonyl chloride, tosyl chloride).[1]

Rationale: Pyridine acts as both the solvent and the base, simplifying the setup. It also forms a reactive

-

Setup: Charge an oven-dried flask with 1-Acetyl-7-bromoindolin-5-amine (1.0 equiv) and a magnetic stir bar.

-

Solvation: Add anhydrous DCM (0.1 M concentration relative to amine) and Pyridine (5.0 equiv). Stir at

(ice bath) for 10 minutes. -

Addition: Dropwise add the Sulfonyl Chloride (1.1 equiv) dissolved in a minimum amount of DCM.

-

Critical Step: Maintain temperature

during addition to prevent bis-sulfonylation.[1]

-

-

Reaction: Remove ice bath and warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check TLC (Eluent: 50% EtOAc/Hexanes). Product typically appears as a less polar spot compared to the amine.

-

Workup:

-

Dilute with DCM.

-

Wash with 1N HCl (

) to remove excess pyridine (pyridine converts to water-soluble pyridinium hydrochloride).[1] -

Wash with Sat.

and Brine. -

Dry over

, filter, and concentrate.

-

Method B: DMAP-Catalyzed Synthesis (Difficult Substrates)

Best for: Electron-rich or sterically hindered sulfonyl chlorides, or if Method A yields are <50%.[1]

Rationale: DMAP is a hyper-nucleophilic acylation catalyst.[1] It attacks the sulfonyl chloride to form a loosely bound ion pair that is much more reactive toward the hindered aniline than the free chloride.

-

Setup: Dissolve 1-Acetyl-7-bromoindolin-5-amine (1.0 equiv) in anhydrous THF (0.1 M).

-

Base Addition: Add Triethylamine (TEA) (2.5 equiv) and DMAP (0.1 equiv).

-

Reagent Addition: Add Sulfonyl Chloride (1.2 equiv) in one portion at RT.

-

Heating: If no reaction is observed after 2 hours at RT, heat to

for 4–12 hours. -

Workup: Evaporate THF. Redissolve residue in EtOAc. Wash with 0.5N HCl (to remove DMAP/TEA), then water and brine.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of sulfonamides.

Data Analysis & Troubleshooting

Expected Characterization Data

Upon successful synthesis, the NMR spectrum should display specific diagnostic signals confirming the structure.

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Feature |

| Sulfonamide NH | Singlet (Broad) | Disappears with | |

| Indoline C7-H | N/A | N/A | Absent (Substituted by Br).[1] |

| Indoline C4-H | Doublet ( | Meta-coupling to C6-H. | |

| Indoline C6-H | Doublet ( | Meta-coupling to C4-H. | |

| Acetyl | Singlet | Sharp 3H singlet.[1] | |

| Indoline | Multiplets | Characteristic triplet/multiplet pattern.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance or moisture.[1] | Dry solvents strictly. Add 10 mol% DMAP. Heat to |

| Bis-sulfonylation | Excess reagent or high temp.[1] | Strictly control temp at |

| Product Oiling Out | Impurities preventing crystallization.[1] | Triturate with cold |

| Pyridine Smell | Incomplete acid wash.[1] | Repeat 1N HCl wash or use |

Safety & Handling

-

1-Acetyl-7-bromoindolin-5-amine: Treat as a potential irritant.[1] The bromo-indoline moiety suggests potential biological activity; handle in a fume hood.[1]

-

Sulfonyl Chlorides: Corrosive and lachrymators. React violently with water to release HCl gas.

-

Pyridine: Toxic by inhalation and flammable. Use double-gloving (Nitrile).[1]

References

-

General Sulfonylation Methodology

-

Youn, S. W., et al. "Sulfonylation of Amines." Chemistry & Biology Interface, 2018, 8(4), 194-204.[2]

-

-

Indoline Scaffold Synthesis

-

PubChem Compound Summary for 1-Acetyl-5-bromoindoline derivatives. [1]

-

- Catalysis in Sulfonamide Synthesis: Litvinenko, L. M., & Kirichenko, A. I. "Mechanism of catalysis by pyridine bases in the reaction of arenesulfonyl halides with arylamines." Doklady Akademii Nauk SSSR, 1967.

-

HDAC Inhibitor Context

-

Kim, S. H., et al. "Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity." Molecules, 2009, 14, 2854-2868. [1]

-

Note: This protocol is designed for research purposes. All new compounds should be fully characterized by

Troubleshooting & Optimization

Technical Support Center: 1-Acetyl-7-bromoindolin-5-amine

Welcome to the technical support resource for 1-Acetyl-7-bromoindolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and storage of this compound. Our goal is to equip you with the necessary knowledge to prevent its oxidation and ensure the integrity of your experiments.

Introduction

1-Acetyl-7-bromoindolin-5-amine is a substituted indoline, a class of compounds that, like anilines, are susceptible to oxidation. The primary amino group on the aromatic ring makes the molecule electron-rich and thus prone to oxidation by atmospheric oxygen, light, and trace impurities.[1] This degradation can lead to discoloration of the material, the formation of impurities, and a potential loss of reactivity, all of which can compromise experimental outcomes. This guide provides practical, evidence-based strategies to mitigate these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the handling and use of 1-Acetyl-7-bromoindolin-5-amine.

Q1: My solid sample of 1-Acetyl-7-bromoindolin-5-amine, which was initially off-white, has turned brown/purple. What happened and is it still usable?

Answer:

The observed color change is a classic indicator of oxidation. Aromatic amines, including substituted anilines and indolines, are notoriously sensitive to air and light.[1][2] The primary amine group (-NH₂) is easily oxidized, leading to the formation of highly colored polymeric impurities.[1][3] While freshly purified aniline is a colorless oil, it darkens on exposure to air due to the formation of these oxidized species.[1]

The initial step in the oxidation of anilines often involves the formation of radical cations, which can then couple to form a variety of colored products, including azobenzenes and quinone-imines.[1][4]

Is it still usable?

The usability of the discolored material depends on the extent of the degradation and the sensitivity of your application.

-

For sensitive applications (e.g., quantitative assays, GMP synthesis): It is strongly recommended to purify the material before use. The presence of impurities can interfere with your reaction, leading to lower yields, side products, and difficulties in purification.

-

For less sensitive applications (e.g., initial screening): You might be able to proceed, but be aware that the actual concentration of the desired compound is lower than what you weigh out.

Recommended Action:

-

Assess the extent of degradation: Use techniques like TLC, LC-MS, or NMR to determine the purity of the sample.

-

Purify if necessary: Recrystallization or column chromatography can be used to remove the colored impurities. All purification steps should be performed with degassed solvents and under an inert atmosphere.

Q2: I observe significant degradation of my compound when it is in solution. How can I prevent this?

Answer:

Solutions of aromatic amines are often more susceptible to oxidation than the solid material due to increased molecular mobility and interaction with dissolved oxygen.

Key Factors Contributing to Solution Instability:

-

Dissolved Oxygen: Solvents can contain significant amounts of dissolved oxygen, which is a primary driver of oxidation.

-

Solvent Choice: Protic solvents can sometimes facilitate oxidation pathways. Additionally, certain solvents may contain peroxidic impurities that can initiate oxidation.

-

Light Exposure: Photons can provide the energy to initiate radical oxidation reactions.

-

Temperature: Higher temperatures accelerate the rate of oxidation.

Preventative Measures for Solutions:

-

Degas Solvents: Before preparing your solution, thoroughly degas the solvent. Common methods include:

-

Use an Inert Atmosphere: Prepare the solution in a glovebox or under a positive pressure of an inert gas (e.g., using a Schlenk line).[6][7]

-

Protect from Light: Use amber vials or wrap your glassware in aluminum foil to prevent light exposure.[8]

-

Work at Low Temperatures: If your experimental protocol allows, prepare and use the solution at lower temperatures.

-

Use Freshly Prepared Solutions: Avoid storing solutions for extended periods. It is best practice to prepare them fresh for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidation for 1-Acetyl-7-bromoindolin-5-amine?

Answer:

-

Initiation: The reaction is initiated by the loss of a single electron from the nitrogen atom of the primary amine, forming a radical cation. This can be triggered by oxygen, light, or trace metal impurities.

-

Propagation: The radical cation can then undergo a series of reactions, including deprotonation and coupling with other amine molecules, to form dimers and eventually larger, conjugated polymeric structures.

-

Products: The resulting high-molecular-weight byproducts are highly conjugated, which is why they appear colored (typically brown, red, or black).[1]

Below is a diagram illustrating a simplified, generalized pathway for aniline oxidation.

Caption: Generalized oxidation pathway for aromatic amines.

Q2: What are the ideal long-term storage conditions for 1-Acetyl-7-bromoindolin-5-amine?

Answer:

To ensure the long-term stability of 1-Acetyl-7-bromoindolin-5-amine, it is crucial to minimize its exposure to oxygen, light, and moisture.[8]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of chemical degradation. Some suppliers recommend this range.[11][12] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen. |

| Container | Tightly sealed, amber glass vial | Protects from light and prevents ingress of air and moisture.[8] |

| Location | A dark, dry, and well-ventilated area | Further protects from light and prevents moisture condensation. |

Q3: Can I use an antioxidant to stabilize solutions of 1-Acetyl-7-bromoindolin-5-amine?

Answer:

Yes, in some applications, the addition of an antioxidant can help to prolong the stability of solutions containing aromatic amines. Aromatic amines themselves can act as antioxidants, but they are consumed in the process.[13][14] The addition of a more readily oxidizable compound can sacrificially protect the primary compound.

Common classes of antioxidants include hindered phenols (like BHT) and certain secondary aromatic amines.[10][15] However, the choice of an antioxidant must be carefully considered as it will introduce another chemical into your system.

Considerations:

-

Compatibility: Ensure the antioxidant does not interfere with your downstream reactions.

-

Concentration: Use the lowest effective concentration to minimize potential side reactions.

-

Mechanism: Primary antioxidants work by scavenging free radicals, which is the desired mechanism here.[10]

For many synthetic applications, the most rigorous approach is to prevent oxidation by using degassed solvents and an inert atmosphere, rather than introducing an additional reagent.

Experimental Protocols

Protocol 1: Weighing and Preparing a Solution of 1-Acetyl-7-bromoindolin-5-amine using Inert Atmosphere Techniques

This protocol describes a standard procedure for handling the solid compound and preparing a solution under an inert atmosphere using a glovebox or a Schlenk line.

A. Using a Glovebox

-

Preparation: Place the vial of 1-Acetyl-7-bromoindolin-5-amine, a balance, spatulas, a weighing boat, and a flask with a septum cap inside the glovebox antechamber. Ensure your degassed solvent is also inside the glovebox.

-

Purging: Cycle the antechamber with an inert gas (e.g., three cycles of evacuation and backfilling with nitrogen or argon).[6]

-

Weighing: Inside the main chamber, carefully weigh the desired amount of the solid into the tared flask.

-

Dissolution: Add the degassed solvent to the flask via a syringe or pipette to achieve the desired concentration.

-

Sealing: Securely cap the flask with the septum. The solution is now ready for use and can be removed from the glovebox.

B. Using a Schlenk Line

-